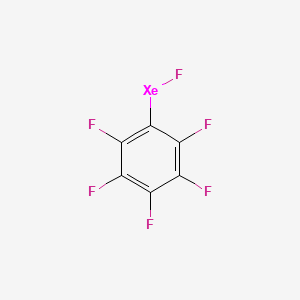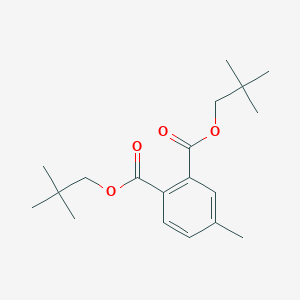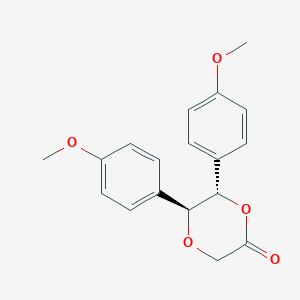
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- is a chemical compound with the molecular formula C18H20O5. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a dioxanone ring, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable dioxanone precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation, crystallization, and filtration to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dioxan-2-one, 5,6-bis(4-hydroxyphenyl)-, (5S,6S)-
- 1,4-Dioxan-2-one, 5,6-bis(4-chlorophenyl)-, (5S,6S)-
- 1,4-Dioxan-2-one, 5,6-bis(4-methylphenyl)-, (5S,6S)-
Uniqueness
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- is unique due to the presence of methoxy groups, which influence its reactivity and interactions. These groups can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
Propiedades
Número CAS |
326606-11-5 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(5S,6S)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C18H18O5/c1-20-14-7-3-12(4-8-14)17-18(23-16(19)11-22-17)13-5-9-15(21-2)10-6-13/h3-10,17-18H,11H2,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
XJOCBOJIYKIWLS-ROUUACIJSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)CO2)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(OC(=O)CO2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)


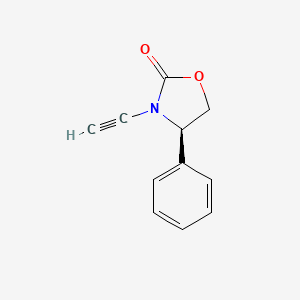
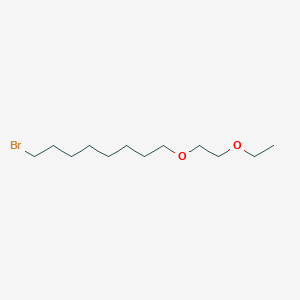

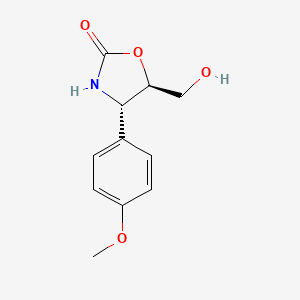
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

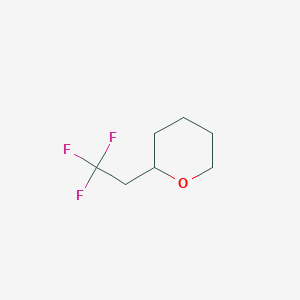
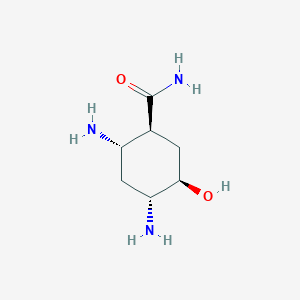
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
